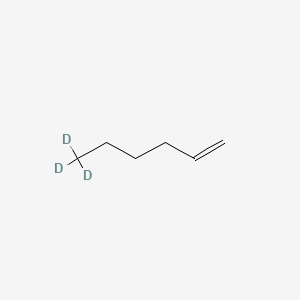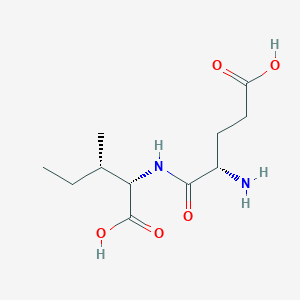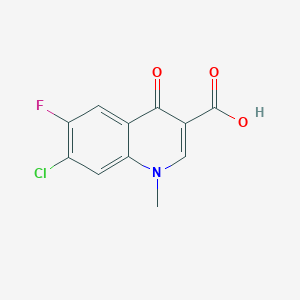
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is a derivative of Norfloxacin, a fluoroquinolone antibiotic. This compound is known for its unique chemical structure and properties, making it a valuable active pharmaceutical ingredient (API) for research purposes . It has a molecular weight of 255.63 g/mol and is identified by the CAS number 70032-16-5 .
Métodos De Preparación
The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves several steps, starting from Norfloxacin. The process typically includes the removal of the methyl group and the introduction of a chlorine atom at the 7th position of the pyrazine ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Análisis De Reacciones Químicas
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of fluoroquinolone derivatives.
Biology: It is used in biological studies to investigate its effects on bacterial cells and its potential as an antibacterial agent.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of Norfloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function .
Comparación Con Compuestos Similares
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin can be compared with other fluoroquinolone derivatives, such as:
Norfloxacin: The parent compound, which has a broader spectrum of antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A more potent fluoroquinolone with a longer half-life and better tissue penetration.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacological properties and potential advantages in certain research applications .
Propiedades
Fórmula molecular |
C11H7ClFNO3 |
|---|---|
Peso molecular |
255.63 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-14-4-6(11(16)17)10(15)5-2-8(13)7(12)3-9(5)14/h2-4H,1H3,(H,16,17) |
Clave InChI |
FAAPYLBTHHVCQD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)




![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
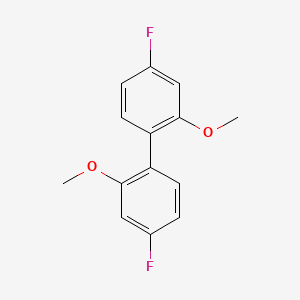
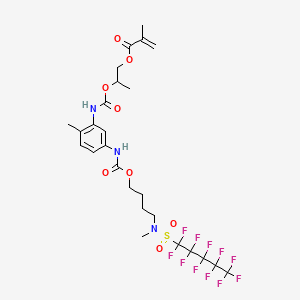
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)

